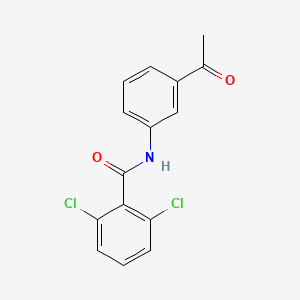
5-phenyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PIM447 and belongs to the class of small molecule inhibitors. The chemical structure of PIM447 includes an isoxazole ring, a pyridine ring, and a carboxamide group.
作用機序
PIM447 inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to inhibition of cell growth and survival. PIM447 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
In preclinical studies, PIM447 has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo. PIM447 has been found to be well-tolerated in animal studies, with no significant toxicity observed.
実験室実験の利点と制限
One advantage of PIM447 is its specificity for PIM kinases, which reduces the potential for off-target effects. However, one limitation of PIM447 is its low solubility, which can make it difficult to work with in some experiments. In addition, the synthesis of PIM447 is complex and requires several steps, which can make it challenging to produce in large quantities.
将来の方向性
There are several future directions for the research on PIM447. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of the efficacy of PIM447 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the potential use of PIM447 in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, is an area of interest. Finally, the development of PIM447 analogs with improved pharmacokinetic properties and potency is an important direction for future research.
Conclusion:
In conclusion, PIM447 is a promising small molecule inhibitor that has shown potential as an anticancer agent. Its specificity for PIM kinases and ability to induce apoptosis in cancer cells make it an attractive target for further research. While there are some limitations to working with PIM447, the future directions for research on this compound are numerous and exciting.
合成法
The synthesis of PIM447 involves several steps. The first step is the preparation of 5-phenylisoxazole-3-carboxylic acid. This is followed by the conversion of the carboxylic acid to the acid chloride. The acid chloride is then reacted with 2-pyridinemethanol to obtain the final product, PIM447. The overall yield of the synthesis is around 30%.
科学的研究の応用
PIM447 has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of PIM kinases, which are a group of serine/threonine kinases that play a role in cell growth and survival. PIM kinases are overexpressed in several types of cancer, including leukemia, lymphoma, and solid tumors. Inhibition of PIM kinases has been shown to induce apoptosis (programmed cell death) in cancer cells, making PIM447 a promising anticancer agent.
特性
IUPAC Name |
5-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(18-11-13-8-4-5-9-17-13)14-10-15(21-19-14)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQXZALJUVJXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(acetylamino)phenoxy]-N-methyl-N-phenylacetamide](/img/structure/B5859707.png)
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)

![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)

![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)
![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)
